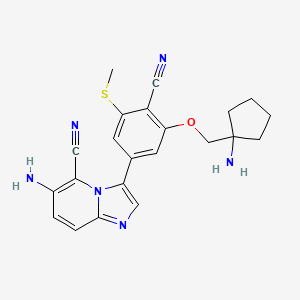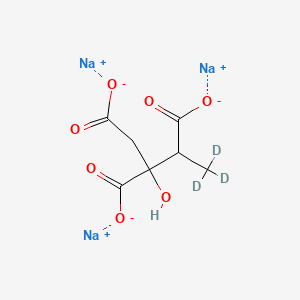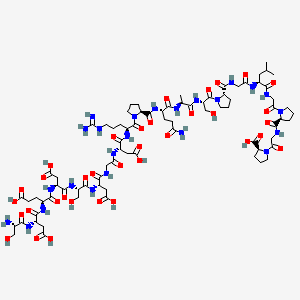![molecular formula C21H20FN5 B12371517 3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QP5038 est un composé organique synthétique connu pour son activité inhibitrice puissante contre la glutaminyl-peptide cyclotransférase-like protein (QPCTL).
Méthodes De Préparation
La synthèse de QP5038 implique une approche basée sur la structure à partir d'un inhibiteur connu, SEN177. La voie de synthèse comprend la formation d'une structure de base à base de benzonitrile, qui est ensuite modifiée pour améliorer son activité inhibitrice contre QPCTL . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
QP5038 subit diverses réactions chimiques, notamment:
Oxydation: QP5038 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Le composé peut être réduit pour former des dérivés réduits.
Substitution: QP5038 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles.
Applications de recherche scientifique
QP5038 a une large gamme d'applications de recherche scientifique:
Chimie: Utilisé comme molécule outil pour étudier l'inhibition de QPCTL et ses effets sur diverses voies biochimiques.
Biologie: Employé dans la recherche pour comprendre le rôle de QPCTL dans les processus cellulaires et son interaction avec d'autres protéines.
Mécanisme d'action
QP5038 exerce ses effets en inhibant l'activité de QPCTL, une enzyme impliquée dans la cyclisation des résidus de glutamine et d'acide glutamique N-terminaux sur les protéines cibles. Cette inhibition perturbe la formation de résidus de pyroglutamate, qui sont essentiels pour l'interaction entre CD47 et la protéine alpha de régulation du signal (SIRPα). En bloquant cette interaction, QP5038 améliore la phagocytose des cellules tumorales par les macrophages, favorisant ainsi l'immunité antitumorale .
Applications De Recherche Scientifique
QP5038 has a wide range of scientific research applications:
Chemistry: Used as a tool molecule to study the inhibition of QPCTL and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of QPCTL in cellular processes and its interaction with other proteins.
Mécanisme D'action
QP5038 exerts its effects by inhibiting the activity of QPCTL, an enzyme involved in the cyclization of N-terminal glutamine and glutamic acid residues on target proteins. This inhibition disrupts the formation of pyroglutamate residues, which are crucial for the interaction between CD47 and signal-regulatory protein alpha (SIRPα). By blocking this interaction, QP5038 enhances macrophage-mediated phagocytosis of tumor cells, thereby promoting antitumor immunity .
Comparaison Avec Des Composés Similaires
QP5038 est comparé à d'autres composés similaires tels que SEN177 et PQ912. Bien que tous ces composés inhibent QPCTL, QP5038 a montré une activité inhibitrice et une efficacité antitumorale supérieures. SEN177 et PQ912 sont également connus pour leurs effets inhibiteurs sur QPCTL, mais la structure unique et la puissance accrue de QP5038 en font un candidat plus prometteur pour les applications thérapeutiques .
Composés similaires
SEN177: Un autre inhibiteur de QPCTL avec une activité inhibitrice notable.
Propriétés
Formule moléculaire |
C21H20FN5 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3-(6-fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C21H20FN5/c1-26-14-24-13-19(26)15-7-9-27(10-8-15)21-16(11-23)3-2-4-18(21)17-5-6-20(22)25-12-17/h2-6,12-15H,7-10H2,1H3 |
Clé InChI |
IUBVPNGSCDYBJU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C2CCN(CC2)C3=C(C=CC=C3C4=CN=C(C=C4)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)

![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)



![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)

![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)

![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)


![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)
